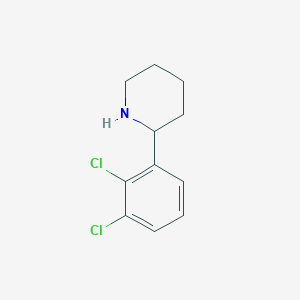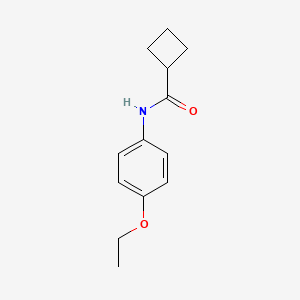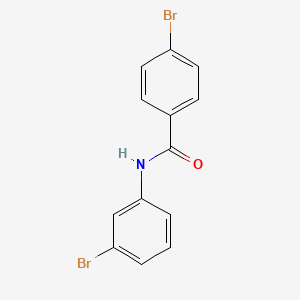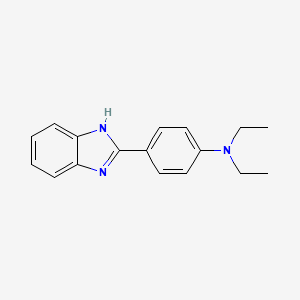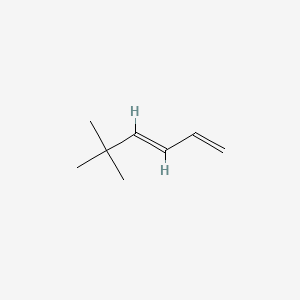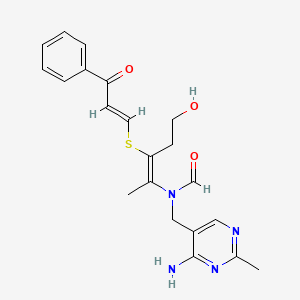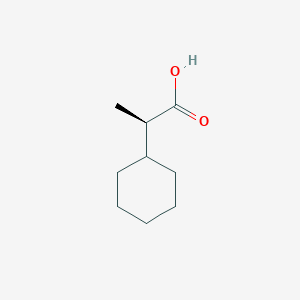
(R)-2-Cyclohexylpropanoic acid
Übersicht
Beschreibung
®-2-Cyclohexyl-propionic acid is a chiral carboxylic acid with a cyclohexyl group attached to the second carbon of the propionic acid chain
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing ®-2-Cyclohexyl-propionic acid involves the asymmetric hydrogenation of 2-cyclohexylacrylic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Grignard Reaction: Another approach involves the reaction of cyclohexylmagnesium bromide with ethyl 2-bromopropionate, followed by hydrolysis to yield ®-2-Cyclohexyl-propionic acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of 2-cyclohexylacrylic acid using a chiral rhodium or ruthenium catalyst. This method is scalable and provides high yields of the desired enantiomer.
Types of Reactions:
Oxidation: ®-2-Cyclohexyl-propionic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Chemistry:
Chiral Building Block: ®-2-Cyclohexyl-propionic acid is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry:
Polymer Synthesis: The compound is used in the synthesis of polymers with specific chiral properties.
Wirkmechanismus
The mechanism by which ®-2-Cyclohexyl-propionic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The carboxyl group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Cyclohexyl-propionic Acid: The enantiomer of ®-2-Cyclohexyl-propionic acid, which may have different biological activities and properties.
Cyclohexylacetic Acid: A structurally similar compound with a different carbon chain length.
Cyclohexylpropionic Acid: Another similar compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness:
Chirality: The ®-enantiomer of 2-Cyclohexyl-propionic acid has unique chiral properties that can lead to different biological activities compared to its (S)-enantiomer.
Steric Effects: The cyclohexyl group provides significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(2R)-2-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




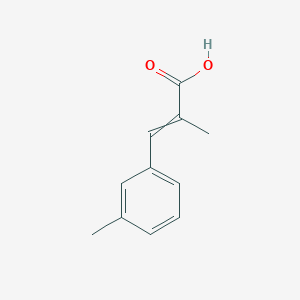
![(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide](/img/structure/B1638516.png)
![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
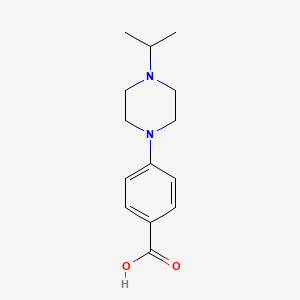
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid](/img/structure/B1638523.png)
